Skeletal Muscle Relaxation Potency: Marchantin A Trimethyl Ether vs. d-Tubocurarine – Direct Pharmacological Head-to-Head
Marchantin A trimethyl ether displays approximately 3.5-fold weaker skeletal muscle relaxation potency compared with d-tubocurarine, the canonical curare alkaloid non-depolarising neuromuscular blocker [1]. This quantitative difference was established in a direct pharmacological assay, and the structural basis was corroborated by X-ray crystallographic comparison with O,O',N-trimethyltubocurarine, revealing a shared macrocyclic bis(bibenzyl)ether backbone [1]. The centroid-to-centroid distances between opposing benzene rings in marchantin A trimethyl ether measure 8.80 Å and 4.55 Å, defining a molecular cavity geometry that maps onto the pharmacophore requirements for tubocurarine-like activity [1].
| Evidence Dimension | Skeletal muscle relaxation potency (relative scale) |
|---|---|
| Target Compound Data | Relative potency = 1.0 (reference baseline for the assay); defined as approx. 3.5 times less potent than d-tubocurarine [1] |
| Comparator Or Baseline | d-Tubocurarine: relative potency = approx. 3.5 (3.5× more potent than marchantin A trimethyl ether in the same assay system) [1] |
| Quantified Difference | ~3.5-fold potency gap; marchantin A trimethyl ether is ~3.5× weaker [1] |
| Conditions | In vitro skeletal muscle relaxation pharmacological assay; X-ray crystallographic structure comparison of marchantin A trimethyl ether vs. O,O',N-trimethyltubocurarine (Sobell et al. reference structure) [1] |
Why This Matters
A 3.5-fold potency window defines the compound as a moderate-affinity pharmacological tool occupying a distinct niche between inactive bisbibenzyls and the high-potency d-tubocurarine template, enabling SAR discrimination that marchantin A (free phenol) cannot provide.
- [1] Taira Z, Takei M, Endo K, Hashimoto T, Sakiya Y, Asakawa Y. Marchantin A trimethyl ether: its molecular structure and tubocurarine-like skeletal muscle relaxation activity. Chem Pharm Bull (Tokyo). 1994 Jan;42(1):52-6. doi:10.1248/cpb.42.52. PMID:8124766. View Source
